3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(3-MORPHOLINOPROPYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(3-MORPHOLINOPROPYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cycloaddition reaction involving diazo compounds and alkynes.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids.
Coupling Reactions: The final step involves coupling the pyrazole and oxadiazole rings with the morpholine moiety using reagents such as phosphoryl chloride and dimethylformamide under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Bromine, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Oxidized pyrazole derivatives
Reduction Products: Reduced oxadiazole derivatives
Substitution Products: Substituted pyrazole derivatives
Scientific Research Applications
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(3-MORPHOLINOPROPYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(3-MORPHOLINOPROPYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as hydrazine-coupled pyrazoles.
Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 1,3,4-oxadiazole derivatives.
Morpholine Derivatives: Compounds with similar morpholine moieties, such as morpholine-substituted heterocycles.
Uniqueness
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(3-MORPHOLINOPROPYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C14H19ClN6O3 |
---|---|
Molecular Weight |
354.79 g/mol |
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-(3-morpholin-4-ylpropyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H19ClN6O3/c15-11-8-17-21(9-11)10-12-18-14(24-19-12)13(22)16-2-1-3-20-4-6-23-7-5-20/h8-9H,1-7,10H2,(H,16,22) |
InChI Key |
SUGUIMGCMJNSOB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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